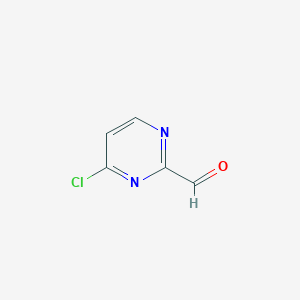

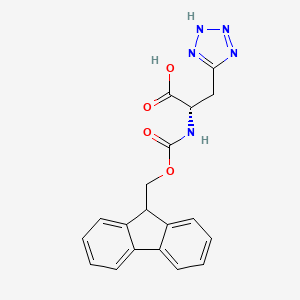

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chiral compounds is a critical aspect of chemical research due to their applications in various fields, including pharmaceuticals and materials science. In the first study, a novel chiral resolving agent, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, was synthesized. The absolute configuration of this compound was determined to be S through X-ray structural analysis of its menthyl ester derivative. This compound's synthesis involved creating a syn-periplanar conformation between the methoxyl and carbonyl groups, which was confirmed by NMR analyses in CDCl3. The utility of this chiral resolving agent was demonstrated through the resolution of racemic 3-octanol .

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their resolving capabilities and biological interactions. The X-ray structural analysis provided insights into the absolute configuration of the synthesized chiral compound. The study revealed that the methoxyl and carbonyl groups of the (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid's menthyl ester are in a syn-periplanar position, which is essential for its resolving properties .

Chemical Reactions Analysis

Chemical reactions involving chiral compounds can lead to the production of enantiomerically pure substances, which are valuable in various applications. The synthesis of the chiral resolving agent in the first study involved reactions that ensured the preservation of the compound's chirality, which is vital for its application in resolving racemic mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds like (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid are influenced by their molecular structure. The syn-periplanar conformation observed in the compound's crystal structure and confirmed by NMR analysis suggests specific interactions and steric effects that could influence its solubility, melting point, and other physical properties. These properties are not only important for the compound's resolving abilities but also for its potential applications in various fields .

In the second study, the enantiomers of a related compound, 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, were synthesized for brain tumor imaging using positron emission tomography (PET). The (S)-enantiomer demonstrated higher tumor uptake and better tumor-to-brain ratios compared to the (R)-enantiomer in vivo. This indicates that the physical and chemical properties of the (S)-enantiomer, such as its substrate affinity for certain amino acid transport systems, make it a more suitable candidate for PET imaging of brain tumors .

Applications De Recherche Scientifique

Synthesis and Homologation

The compound plays a significant role in the synthesis of N-Fmoc-protected β-amino acids, demonstrated by Ellmerer-Müller et al. (1998). Their study utilized the Arndt-Eistert protocol to achieve high yields of enantiomerically pure N-Fmoc-protected β-amino acids in just two steps (Ellmerer-Müller et al., 1998).

Preparation for Peptide Syntheses

Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, highlighting their utility in solid-phase syntheses of β-peptides. Their method demonstrated efficient large-scale preparation, essential for peptide research (Šebesta & Seebach, 2003).

Self-Assembly in Amino Acids

A study by Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified aliphatic amino acids. Their research provided insights into the design of novel self-assembled architectures, potentially useful in material science and nanotechnology (Gour et al., 2021).

Biological Evaluation and Drug Synthesis

Kerscher-Hack et al. (2016) reported on the synthesis and biological evaluation of N-alkylated imidazole alkanoic acids, where the lipophilic moieties were derived from the (S)-2 compound. Their work contributes to the understanding of GABA transporter proteins, highlighting the compound's relevance in neuropharmacology (Kerscher-Hack et al., 2016).

Photophysics and Bioimaging

Morales et al. (2010) investigated the linear and nonlinear photophysics of a fluorene derivative, derived from the (S)-2 compound, for bioimaging applications. Their research demonstrated the potential of fluorene derivatives in medical imaging and diagnostics (Morales et al., 2010).

Enzyme-Activated Surfactants

Cousins et al. (2009) utilized N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. Their work provided a novel approach for on-demand homogeneous aqueous nanotube dispersions, useful in various scientific and industrial applications (Cousins et al., 2009).

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBYOFZABYTSQS-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NNN=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857455 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2H-tetrazol-5-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid | |

CAS RN |

954147-35-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2H-tetrazol-5-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)

![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride](/img/structure/B3030699.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)